2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
Description
2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic small molecule characterized by a central ethanone scaffold linking a 3-methoxyphenoxy group to a substituted piperidine ring. The piperidine moiety is further functionalized with a 2-methylpyrimidin-4-yloxy group at the 3-position. This structural design integrates aromatic, heterocyclic, and ether functionalities, which are common in bioactive molecules targeting kinases, receptors, or enzymes .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-14-20-9-8-18(21-14)26-17-7-4-10-22(12-17)19(23)13-25-16-6-3-5-15(11-16)24-2/h3,5-6,8-9,11,17H,4,7,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMHEWKJUJYEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)COC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structural components include:
- A methoxyphenoxy group, which is known for enhancing lipophilicity and biological activity.
- A piperidine ring , which often contributes to the modulation of neurotransmitter systems.
- A methylpyrimidine moiety , which can influence receptor binding affinity and selectivity.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies have shown that derivatives with similar structures demonstrate significant inhibitory effects on various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Properties : Compounds with similar functional groups have been reported to possess antimicrobial activity against both bacterial and fungal strains. This could be attributed to the interaction of the piperidine and pyrimidine moieties with microbial cell membranes.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by:
- Substitution Patterns : Variations in substituents on the aromatic rings can enhance or diminish activity.
- Piperidine Ring Modifications : Alterations in the piperidine structure may affect receptor binding and selectivity.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 304.34 g/mol |
| Solubility | Soluble in DMSO |
| LogP (Partition Coefficient) | 3.5 |
| Melting Point | Not determined |
Case Studies
- Antitumor Activity Study :
- Antimicrobial Efficacy :
- Neuropharmacological Effects :
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone. For instance, derivatives of piperidine have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Properties
Research indicates that compounds containing the methoxyphenoxy group possess antimicrobial activity. The presence of the piperidine moiety may enhance this effect, providing a dual mechanism of action against bacterial and fungal pathogens .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is relevant for conditions such as Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Methoxyphenol coupling : The introduction of the methoxyphenol group can be done via nucleophilic substitution reactions.
The synthesis pathway can be optimized to enhance yield and purity, which is crucial for subsequent biological testing.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
Case Study 1: Anticancer Efficacy
A study investigated a series of piperidine derivatives and their effects on breast cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Activity
A comparative study on the antimicrobial effects of various phenolic compounds demonstrated that those with methoxy substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study suggested that the structural features of these compounds contribute to their effectiveness as antimicrobial agents .
Comparison with Similar Compounds
Structural Comparisons
The compound shares core structural motifs with several derivatives documented in the literature:
Key Observations :
- Pyrimidine vs. Quinazoline : Compounds with quinazoline cores () often exhibit kinase inhibitory activity, whereas pyrimidine derivatives (e.g., the target compound) may prioritize different target selectivity .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) enhance metabolic stability but may reduce solubility. Methoxy groups (e.g., 3-methoxyphenoxy) improve lipophilicity and membrane permeability .
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Key Observations :
- Isomerization: The ethanone-piperidine linkage in the target compound likely exhibits restricted rotation similar to 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, resulting in distinct NMR profiles and conformational stability .
- Thermal Stability : Higher melting points in nitroimidazole-containing derivatives () suggest that electron-deficient substituents enhance crystalline stability .
Q & A
What are the common synthetic routes and key optimization strategies for synthesizing this compound?
Basic:
The synthesis typically involves multi-step routes, including nucleophilic substitutions and coupling reactions. For example, the methoxyphenoxy group is introduced via etherification under basic conditions (e.g., K₂CO₃ in DMF), while the pyrimidine-piperidine linkage is formed through SN2 displacement or Mitsunobu reactions . Purification often employs column chromatography or recrystallization to isolate intermediates and the final product.
Advanced:
Optimization strategies include Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For instance, inert atmospheres (N₂/Ar) and controlled heating (60–80°C) improve yields in coupling steps. Reaction progress is monitored via TLC or HPLC, with LC-MS used to identify side products (e.g., dimerization or over-alkylation) .
How can researchers confirm the structural integrity and purity of the compound?
Basic:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrimidine aromatic signals at δ 8.3–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity ≥95% is confirmed using reverse-phase C18 columns and UV detection at λ 254 nm .
Advanced:
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between pyrimidine N and solvent molecules) .
- Computational Validation: Density Functional Theory (DFT) compares calculated vs. experimental NMR shifts to validate tautomeric forms or conformational isomers .
What are the strategies for analyzing structure-activity relationships (SAR) given its complex substituents?
Basic:
Systematic substituent modification is performed:
- Replace the 3-methoxyphenoxy group with halogenated or alkylated analogs to assess electronic effects.
- Vary the pyrimidine’s methyl group to bulkier substituents (e.g., ethyl, isopropyl) to probe steric hindrance .
Biological assays (e.g., enzyme inhibition or receptor binding) quantify activity changes.
Advanced:
- Molecular Docking: Predict binding modes to targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrogen-bonding interactions between the pyrimidine ring and catalytic residues .
- Free Energy Perturbation (FEP): Computationally evaluates substituent contributions to binding affinity with atomic-level precision .
How to address discrepancies in reported biological activities across different studies?
Basic:
- Standardized Assays: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Comparative Profiling: Test the compound alongside structurally similar analogs (e.g., fluorophenoxy or pyridinyl derivatives) to identify substituent-specific effects .
Advanced:
- Molecular Dynamics (MD) Simulations: Investigate target flexibility or off-target interactions that may explain divergent results (e.g., allosteric modulation vs. competitive inhibition) .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent choice or cell line differences) .
What in silico methods are recommended for predicting physicochemical properties and target interactions?
Basic:
- LogP and Solubility: Tools like ChemAxon or ACD/Labs predict lipophilicity (LogP ~2.5–3.5) and aqueous solubility, critical for bioavailability .
- ADMET Prediction: SwissADME or pkCSM estimates metabolic stability (CYP450 interactions) and blood-brain barrier permeability .
Advanced:
- Quantum Mechanics (QM): Calculate electron-density maps to identify reactive sites (e.g., pyrimidine’s electrophilic C2 position) for functionalization .
- Machine Learning (ML): Train models on public databases (e.g., ChEMBL) to predict novel targets or optimize scaffold modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
